2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Brand Name: Vulcanchem
CAS No.: 28910-89-6
VCID: VC0041004
InChI: InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
SMILES: CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol

2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

CAS No.: 28910-89-6

Reference Standards

VCID: VC0041004

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.8 g/mol

2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine - 28910-89-6

CAS No. 28910-89-6
Product Name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
IUPAC Name N'-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)acetohydrazide
Standard InChI InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Standard InChIKey RIYMFZCORTVORQ-UHFFFAOYSA-N
SMILES CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Canonical SMILES CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Synonyms 3H-1,4-Benzodiazepine, Acetic Acid Deriv.; 2-(7-Chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazide Acetic Acid; USP Alprazolam Related Compound A
PubChem Compound 624374
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator